
dipotassium pentacyanonitrosylferrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium pentacyanonitrosylferrate, also known as potassium nitroprusside, is a coordination compound with the formula K₂[Fe(CN)₅NO]. It is a dark red crystalline solid that is highly soluble in water. This compound is notable for its use in various chemical and medical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium pentacyanonitrosylferrate can be synthesized by reacting potassium ferrocyanide with nitric acid and potassium hydroxide. The reaction typically involves the following steps:
- Dissolution of potassium ferrocyanide in water.
- Addition of nitric acid to the solution, which leads to the formation of nitroprusside.
- Neutralization of the solution with potassium hydroxide to precipitate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then crystallized and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium pentacyanonitrosylferrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state iron complexes.
Reduction: Formation of lower oxidation state iron complexes.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dipotassium pentacyanonitrosylferrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in biochemical assays to study enzyme activities and other biological processes.
Medicine: Used as a vasodilator in medical treatments to lower blood pressure.
Industry: Applied in electroplating and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of dipotassium pentacyanonitrosylferrate involves the release of nitric oxide (NO), which is a potent vasodilator. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of smooth muscle cells and subsequent vasodilation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium pentacyanonitrosylferrate: Similar in structure but contains sodium instead of potassium.
Copper pentacyanonitrosylferrate: Contains copper instead of iron.
Nickel pentacyanonitrosylferrate: Contains nickel instead of iron.
Uniqueness
Dipotassium pentacyanonitrosylferrate is unique due to its high solubility in water and its ability to release nitric oxide efficiently. This makes it particularly useful in medical applications as a vasodilator and in analytical chemistry for detecting various substances.
Eigenschaften
CAS-Nummer |
14709-57-0 |
|---|---|
Molekularformel |
C5FeK2N6O |
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
dipotassium;azanylidyneoxidanium;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.2K.NO/c5*1-2;;;;1-2/q5*-1;+2;3*+1 |
InChI-Schlüssel |
OKUKPTPBWZBYSX-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[K+].[K+].[Fe+2] |
Synonyme |
dipotassium pentacyanonitrosylferrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


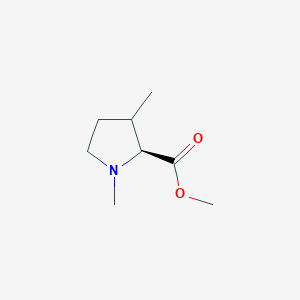
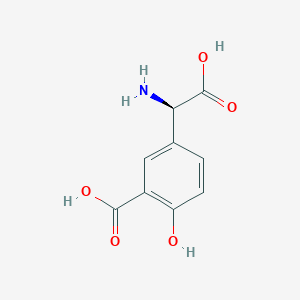

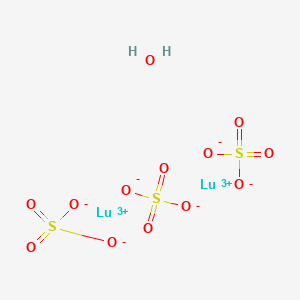
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
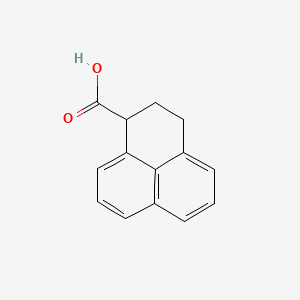
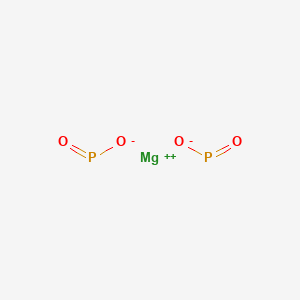
![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
